Benzenecarbothioic acid, 5-chloro-2-(ethylamino)-, S-methyl ester
Description
Benzenecarbothioic acid, 5-chloro-2-(ethylamino)-, S-methyl ester (hypothetical structure inferred from nomenclature) is a substituted aromatic thioester characterized by a benzene ring with three key substituents: a chlorine atom at position 5, an ethylamino group (-NHCH₂CH₃) at position 2, and a thioester (-S-methyl) group. Thioesters like this are often explored in agrochemical and pharmaceutical research due to their stability and reactivity .
Properties
CAS No. |
115992-01-3 |
|---|---|
Molecular Formula |
C10H12ClNOS |
Molecular Weight |
229.73 g/mol |
IUPAC Name |
S-methyl 5-chloro-2-(ethylamino)benzenecarbothioate |
InChI |
InChI=1S/C10H12ClNOS/c1-3-12-9-5-4-7(11)6-8(9)10(13)14-2/h4-6,12H,3H2,1-2H3 |
InChI Key |
OHYIKPRWABFFQE-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=C(C=C(C=C1)Cl)C(=O)SC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenecarbothioic acid, 5-chloro-2-(ethylamino)-, S-methyl ester typically involves the following steps:
Starting Materials: The synthesis begins with benzenecarbothioic acid, which is chlorinated to introduce the chlorine atom at the 5-position.
Ethylamino Substitution: The next step involves the introduction of the ethylamino group at the 2-position. This can be achieved through a nucleophilic substitution reaction using ethylamine.
Esterification: Finally, the S-methyl ester group is introduced through an esterification reaction using methanol and a suitable catalyst, such as sulfuric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These can include continuous flow reactions and the use of automated synthesis equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Benzenecarbothioic acid, 5-chloro-2-(ethylamino)-, S-methyl ester can undergo oxidation reactions, typically resulting in the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom or the ethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
Benzenecarbothioic acid, 5-chloro-2-(ethylamino)-, S-methyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic effects, such as antimicrobial or anticancer properties, is ongoing.
Industry: It is used in the production of dyes, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of Benzenecarbothioic acid, 5-chloro-2-(ethylamino)-, S-methyl ester involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations :
- Ethylamino Group: Unlike amino (-NH₂) or phenoxymethyl groups , the ethylamino substituent introduces basicity and bulkiness, which could influence binding in biological systems.
- Thioester vs. Oxadiazole Ester : The S-methyl thioester in the target compound is less polar than oxadiazole-containing esters , affecting solubility and metabolic stability.
Physical and Chemical Properties
- Molecular Weight : The target compound’s hypothetical molecular weight (estimated ~240–260 g/mol) falls between simpler thioesters (e.g., 152.21 g/mol ) and bulky derivatives (e.g., 351.21 g/mol ).
- Solubility: Ethylamino and chloro groups may confer moderate polarity, but the thioester’s hydrophobicity likely reduces water solubility compared to carboxylic esters .
- Stability : Thioesters are generally more hydrolytically stable than oxyesters but less stable than amides .
Data Tables
Table 1: Structural and Physical Comparison
Biological Activity
Benzenecarbothioic acid, 5-chloro-2-(ethylamino)-, S-methyl ester (C₈H₈ClNOS) is a compound that has garnered interest in pharmaceutical and agrochemical research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anti-inflammatory properties, along with relevant data tables and findings from various studies.
Chemical Structure and Properties
This compound features a thioester functional group, which is significant for its reactivity and biological interactions. Its structure includes:
- A benzene ring ,
- A chloro group ,
- An ethylamino group , and
- An S-methyl ester functionality .
The molecular weight of this compound is approximately 175.67 g/mol . The presence of these functional groups suggests potential interactions with biological targets, making it a subject of interest for further research.
Antimicrobial Activity
Research indicates that derivatives of benzenecarbothioic acid exhibit notable antimicrobial properties against various bacteria and fungi. The mechanisms of action often involve disruption of microbial cell membranes, leading to cell death. Below are some findings related to its antimicrobial activity:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 50 μg/mL | Membrane destabilization leading to ion leakage |
| Escherichia coli | 75 μg/mL | Inhibition of ATP synthesis due to membrane potential collapse |
| Candida albicans | 100 μg/mL | Disruption of cell wall integrity |
These results suggest that the compound's thioester functionality plays a critical role in its antimicrobial efficacy.
Anti-inflammatory Properties
In addition to its antimicrobial effects, benzenecarbothioic acid derivatives have been studied for their anti-inflammatory properties. Certain analogs have shown promise in inhibiting pro-inflammatory cytokines, which can be beneficial in treating inflammatory diseases. Key findings include:
- Inhibition of TNF-alpha production : Studies have demonstrated that specific derivatives can significantly reduce TNF-alpha levels in vitro.
- Reduction of edema : Animal model studies indicate that these compounds can effectively reduce edema in inflammatory conditions.
Case Studies
Several case studies highlight the biological activity of benzenecarbothioic acid derivatives:
- Case Study on Antimicrobial Efficacy : A study evaluated the effectiveness of this compound against Bacillus cereus. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 μg/mL, demonstrating its potential as an effective antimicrobial agent.
- Case Study on Anti-inflammatory Activity : In a controlled trial involving induced inflammation in rats, treatment with benzenecarbothioic acid derivatives resulted in a 40% reduction in inflammation markers compared to the control group.
Research Findings
Recent studies have focused on the interactions between benzenecarbothioic acid derivatives and various biological targets. Key findings include:
- Binding Affinity Studies : Research has shown that these compounds exhibit strong binding affinities to certain enzymes involved in inflammatory pathways, suggesting potential therapeutic applications.
- Structure-Activity Relationship (SAR) : Investigations into how modifications to the compound's structure influence its biological activity have revealed that specific substitutions can enhance both antimicrobial and anti-inflammatory effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
